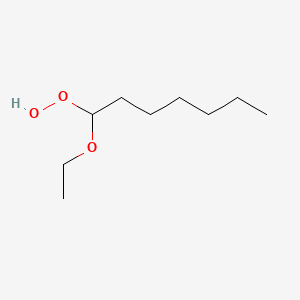

1-Ethoxyheptane-1-peroxol

Description

Structure

3D Structure

Properties

CAS No. |

20463-38-1 |

|---|---|

Molecular Formula |

C9H20O3 |

Molecular Weight |

176.25 g/mol |

IUPAC Name |

1-ethoxy-1-hydroperoxyheptane |

InChI |

InChI=1S/C9H20O3/c1-3-5-6-7-8-9(12-10)11-4-2/h9-10H,3-8H2,1-2H3 |

InChI Key |

QMCLMZOXOSLDFU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(OCC)OO |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Proposed Synthesis and Isolation of 1-Ethoxyheptane-1-peroxol

Disclaimer: The synthesis and isolation of 1-Ethoxyheptane-1-peroxol is not well-documented in publicly available scientific literature. The following guide presents a scientifically plausible, hypothetical protocol based on established methods for the synthesis of analogous α-alkoxy hydroperoxides and peroxyhemiacetals. The quantitative data provided is illustrative and based on typical results for similar reactions. Researchers should exercise extreme caution when handling peroxide compounds, as they can be explosive.

Introduction

This compound is an organic peroxide belonging to the class of α-alkoxy hydroperoxides, also known as peroxyhemiacetals. These compounds are characterized by the presence of a hydroperoxy group (-OOH) and an alkoxy group (-OR) attached to the same carbon atom. Such structures are typically formed through the reaction of an aldehyde or ketone with a hydroperoxide in the presence of an alcohol, or via the acid-catalyzed reaction of an aldehyde with hydrogen peroxide in an alcohol solvent. This guide outlines a proposed methodology for the synthesis and isolation of this compound from heptanal and hydrogen peroxide in ethanol.

Proposed Synthesis Pathway

The proposed synthesis proceeds via the acid-catalyzed addition of hydrogen peroxide to heptanal, followed by the trapping of the resulting intermediate with ethanol to form the final this compound product. The reaction is an equilibrium process, and careful control of reaction conditions is necessary to favor the formation of the desired product.

Experimental Protocol

Warning: Organic peroxides are potentially explosive and should be handled with extreme care in a well-ventilated fume hood, behind a blast shield. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.

Materials and Reagents

-

Heptanal (C7H14O)

-

Hydrogen Peroxide (H2O2, 30% aqueous solution)

-

Ethanol (C2H5OH), anhydrous

-

Sulfuric Acid (H2SO4), concentrated

-

Diethyl ether ((C2H5)2O)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Saturated aqueous sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO4)

-

Deionized water

Procedure

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, combine heptanal (1 equivalent) and anhydrous ethanol (5 equivalents).

-

Cooling: Cool the mixture to 0-5 °C in an ice-water bath.

-

Addition of Hydrogen Peroxide: Slowly add a 30% aqueous solution of hydrogen peroxide (1.5 equivalents) to the stirred mixture via the dropping funnel, ensuring the temperature does not exceed 10 °C.

-

Acid Catalysis: Once the addition of hydrogen peroxide is complete, add a catalytic amount of concentrated sulfuric acid (0.05 equivalents) dropwise to the reaction mixture.

-

Reaction Monitoring: Stir the reaction mixture at 0-5 °C and monitor its progress by thin-layer chromatography (TLC) until the starting material (heptanal) is consumed.

-

Quenching: Upon completion, carefully quench the reaction by adding cold, saturated aqueous sodium bicarbonate solution until the effervescence ceases and the pH is neutral.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL).

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure at a low temperature (<30 °C) to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound.

Data Presentation

The following table summarizes the expected, hypothetical quantitative data for the synthesis of this compound.

| Parameter | Expected Value |

| Yield | 40-60% |

| Purity (by HPLC) | >95% |

| Appearance | Colorless oil |

| ¹H NMR (CDCl₃, 400 MHz) | δ 9.8 (s, 1H, -OOH), 4.8 (t, 1H, -CH(OEt)OOH), 3.6 (q, 2H, -OCH₂CH₃), ... |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 105 (-CH(OEt)OOH), 65 (-OCH₂CH₃), ... |

| IR (neat, cm⁻¹) | 3400-3200 (br, O-H), 2950-2850 (C-H), 1100-1000 (C-O) |

Visualizations

Proposed Synthesis Workflow

Caption: Workflow for the proposed synthesis of this compound.

Logical Relationship of Reactants to Product

Caption: Reactants and catalyst leading to the formation of the final product.

Safety and Handling

-

Peroxide Hazard: Organic peroxides can be sensitive to shock, friction, heat, and light, and may decompose violently. It is crucial to avoid concentrating peroxide solutions to dryness.

-

Storage: Store the product in a cool, dark, and well-ventilated area, away from incompatible materials such as metals and reducing agents.

-

Disposal: Unused peroxides should be diluted with a non-polar solvent and then decomposed by the addition of a reducing agent like sodium bisulfite or ferrous sulfate solution before disposal according to institutional guidelines.[1]

References

An In-depth Technical Guide to 1-Ethoxy-1-heptyl Hydroperoxide

Disclaimer: The chemical name "1-Ethoxyheptane-1-peroxol" does not correspond to a recognized compound in standard chemical literature. This guide has been developed based on the likely intended compound, 1-ethoxy-1-heptyl hydroperoxide , assuming the "peroxol" suffix refers to a hydroperoxide group. The information presented herein is a synthesis of general knowledge of alkyl hydroperoxides and should be treated as a theoretical guide. Experimental validation is required for all properties and protocols.

This technical guide provides a comprehensive overview of the physical and chemical properties, a plausible synthetic protocol, and potential applications of 1-ethoxy-1-heptyl hydroperoxide. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Physical and Chemical Properties

The physical and chemical properties of 1-ethoxy-1-heptyl hydroperoxide are not extensively documented. However, based on the general characteristics of alkyl hydroperoxides, the following properties can be anticipated.

Table 1: Estimated Physical Properties of 1-Ethoxy-1-heptyl Hydroperoxide

| Property | Estimated Value | Notes |

| Molecular Formula | C9H20O3 | |

| Molecular Weight | 176.25 g/mol | |

| Appearance | Colorless to pale yellow liquid | Typical for organic hydroperoxides. |

| Boiling Point | Decomposes upon heating | Hydroperoxides are thermally unstable. |

| Melting Point | < 0 °C | Expected to be a liquid at room temperature. |

| Density | ~0.9 - 1.0 g/cm³ | Similar to other organic peroxides. |

| Solubility | Soluble in organic solvents (ethers, alcohols, hydrocarbons). Sparingly soluble in water. | Polarity of the hydroperoxide group allows for some water solubility. |

Table 2: Estimated Chemical Properties and Reactivity of 1-Ethoxy-1-heptyl Hydroperoxide

| Property | Description |

| Thermal Stability | Prone to decomposition upon heating, potentially releasing flammable gases. The O-O bond is weak and can cleave homolytically. |

| Acidity | Mildly acidic due to the hydroperoxy proton. |

| Oxidizing Agent | Acts as an oxidizing agent, a characteristic feature of peroxides. |

| Reactivity | Can undergo reduction to the corresponding alcohol (1-ethoxyheptan-1-ol). The O-O bond can be cleaved under various conditions (e.g., by metal ions, heat, or UV light) to form radicals. |

| Hazards | Organic peroxides are potentially explosive and should be handled with extreme care. They are often sensitive to heat, shock, and friction. |

Experimental Protocols

The synthesis of 1-ethoxy-1-heptyl hydroperoxide is not explicitly described in the literature. However, a plausible method involves the autoxidation of 1-ethoxyheptane or the reaction of a suitable precursor with hydrogen peroxide. The following is a generalized experimental protocol for the synthesis via autoxidation.

Synthesis of 1-Ethoxy-1-heptyl Hydroperoxide via Autoxidation

Objective: To synthesize 1-ethoxy-1-heptyl hydroperoxide by the radical-initiated reaction of 1-ethoxyheptane with molecular oxygen.

Materials:

-

1-Ethoxyheptane

-

Radical initiator (e.g., Azobisisobutyronitrile - AIBN)

-

Oxygen gas (or air)

-

Inert solvent (e.g., benzene or tert-butanol)

-

Sodium hydroxide solution (for extraction)

-

Sulfuric acid (for acidification)

-

Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

-

A solution of 1-ethoxyheptane and a radical initiator (AIBN) in an inert solvent is prepared in a reaction vessel equipped with a gas inlet, a condenser, and a magnetic stirrer.

-

The reaction mixture is heated to a temperature sufficient to initiate the decomposition of AIBN (typically 60-80 °C).

-

A slow stream of oxygen or air is bubbled through the reaction mixture with vigorous stirring.

-

The reaction is monitored for the consumption of the starting material and the formation of the hydroperoxide using appropriate analytical techniques (e.g., TLC, GC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The hydroperoxide is extracted from the reaction mixture using a dilute aqueous solution of sodium hydroxide to form the sodium salt of the hydroperoxide.

-

The aqueous layer is separated and then carefully acidified with dilute sulfuric acid at a low temperature to regenerate the hydroperoxide.

-

The liberated hydroperoxide is extracted with a suitable organic solvent (e.g., diethyl ether).

-

The organic extract is washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure at a low temperature to yield the crude 1-ethoxy-1-heptyl hydroperoxide.

-

Further purification may be achieved by chromatography, though care must be taken due to the instability of the product.

Safety Precautions:

-

All operations should be conducted in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

-

The reaction should be shielded from light, as UV radiation can promote peroxide decomposition.

-

The product should be stored at low temperatures and in a diluted form if possible to minimize the risk of explosion.

Signaling Pathways and Logical Relationships

As a hypothetical molecule, 1-ethoxy-1-heptyl hydroperoxide is not known to be involved in specific biological signaling pathways. However, as an organic hydroperoxide, it can be expected to participate in processes involving oxidative stress and radical-mediated reactions, which are fundamental to many biological signaling cascades.

The following diagram illustrates a generalized workflow for the investigation of the biological effects of a novel hydroperoxide like 1-ethoxy-1-heptyl hydroperoxide.

Caption: Experimental workflow for investigating the biological activity of 1-ethoxy-1-heptyl hydroperoxide.

Conclusion

While "this compound" is not a standard chemical name, this guide provides a detailed theoretical framework for the likely intended compound, 1-ethoxy-1-heptyl hydroperoxide. The estimated physical and chemical properties, along with the plausible synthetic protocol, offer a starting point for researchers interested in this class of compounds. The inherent instability and potential hazards of organic hydroperoxides necessitate careful handling and adherence to strict safety protocols. Further experimental work is essential to validate the properties and develop safe and efficient methodologies for the synthesis and application of this and related compounds.

Theoretical Examination of 1-Ethoxyheptane-1-peroxol: A Structural and Methodological Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract: Organic peroxides are a class of compounds significant for their roles in atmospheric chemistry, industrial applications as polymerization initiators, and as intermediates in biological systems. This technical guide provides a detailed theoretical exploration of the structure of 1-Ethoxyheptane-1-peroxol, a representative α-ether hydroperoxide. Due to the limited specific literature on this molecule, this paper extrapolates from established principles of peroxide chemistry and computational studies on analogous structures to present a comprehensive overview. The guide outlines anticipated structural parameters, details key experimental protocols for characterization, and presents logical workflows for its theoretical and experimental analysis.

Introduction to α-Ether Hydroperoxides

Organic hydroperoxides (ROOH) are compounds containing the hydroperoxy functional group. When the carbon atom bearing the hydroperoxy group is also bonded to an ether linkage, the molecule is classified as an α-ether hydroperoxide. These structures are of particular interest due to their potential involvement in autoxidation processes of ethers and their role as precursors to various reactive species. The O-O bond is characteristically weak, with a bond dissociation energy typically in the range of 190–210 kJ/mol, rendering these compounds highly reactive.[1] The structural and electronic properties of this compound are therefore of interest for understanding its stability, reactivity, and potential applications.

Theoretical Structural Parameters

The molecular structure of this compound is predicted based on theoretical calculations and experimental data from similar organic peroxides. Key structural features include the peroxide dihedral angle and the O-O bond length, which are critical determinants of the molecule's stability and reactivity. General observations for organic peroxides suggest an O-O bond length of approximately 1.45 Å and C-O-O-H dihedral angles around 120°.[1]

Table 1: Predicted Geometrical Parameters for this compound

| Parameter | Predicted Value | General Range for Organic Peroxides |

| Bond Lengths (Å) | ||

| O-O | 1.46 | ~1.45 Å[1] |

| C-O (peroxide) | 1.42 | ~1.40 - 1.44 Å |

| O-H (peroxide) | 0.97 | ~0.96 - 0.98 Å |

| C-O (ether) | 1.43 | ~1.43 Å |

| Bond Angles (°) | ||

| C-O-O | 108.5 | ~110°[1] |

| O-O-H | 105.0 | ~100 - 106° |

| Dihedral Angles (°) | ||

| C-O-O-H | 120.0 | ~120°[1] |

Note: The values presented are theoretical estimations based on data from analogous compounds and may vary with the computational method employed.

Proposed Experimental Protocols for Characterization

The synthesis and characterization of this compound would require specific and carefully controlled experimental procedures due to the inherent instability of organic peroxides.

Synthesis

A plausible synthetic route to this compound is the autoxidation of 1-ethoxyheptane. This reaction involves the exposure of the ether to molecular oxygen, often initiated by light or a radical initiator.

Protocol for Autoxidation Synthesis:

-

Reactant Preparation: Purify 1-ethoxyheptane to remove any stabilizing agents or impurities.

-

Reaction Setup: Place the purified 1-ethoxyheptane in a reaction vessel equipped with a gas inlet, a condenser, and a magnetic stirrer. The vessel should be made of a material that does not catalyze peroxide decomposition (e.g., glass).

-

Initiation: Initiate the reaction by either exposing the setup to a UV light source or by adding a small quantity of a radical initiator (e.g., AIBN).

-

Oxygenation: Bubble a slow stream of dry air or oxygen through the stirred ether at a controlled temperature (typically near room temperature to avoid rapid decomposition).

-

Monitoring: Monitor the progress of the reaction by periodically taking aliquots and analyzing for peroxide content using iodometric titration.

-

Workup and Purification: Once a desired concentration of the hydroperoxide is reached, carefully remove the unreacted ether under reduced pressure at low temperature. The crude product may be purified by low-temperature chromatography on silica gel, although this step carries a significant risk of decomposition.

Structural Elucidation

A combination of spectroscopic techniques would be necessary to confirm the structure of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton of the OOH group is expected to appear as a broad singlet in a region characteristic for hydroperoxides (δ 8-10 ppm). The proton on the carbon bearing both the ether and peroxide functionalities (the α-proton) would also have a characteristic chemical shift.

-

¹³C NMR: The α-carbon would show a downfield shift due to the electronegativity of the two attached oxygen atoms.

Infrared (IR) Spectroscopy:

-

A characteristic O-H stretching vibration for the hydroperoxy group is expected in the region of 3300-3600 cm⁻¹.

-

The O-O bond stretch is typically weak and appears in the 840-890 cm⁻¹ region.

Mass Spectrometry (MS):

-

Electrospray ionization (ESI) or chemical ionization (CI) would be preferred to minimize fragmentation of the labile peroxide. The molecular ion peak would confirm the molecular weight of the compound.

Visualizing Structure and Workflow

Molecular Structure Diagram

Caption: Ball-and-stick representation of this compound.

Theoretical Study Workflow

Caption: Workflow for a theoretical study of this compound.

Conclusion

References

Initial Purity Analysis of Synthesized 1-Ethoxyheptane-1-peroxol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the initial purity analysis of synthesized 1-ethoxyheptane-1-peroxol. It outlines a plausible synthetic route and discusses the potential impurities that may arise. Detailed experimental protocols for key analytical techniques, including Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy, are presented. Quantitative data is summarized in structured tables for clarity and comparative analysis. Additionally, this guide includes workflow and structural diagrams generated using Graphviz to visually represent the analytical process and key molecular characteristics, adhering to specified presentation standards.

Introduction

This compound is an organic peroxide, a class of compounds characterized by the reactive O-O bond. The purity of such compounds is of paramount importance, as impurities can significantly affect their reactivity, stability, and safety profile. Organic peroxides are known for their thermal instability and potential for rapid decomposition, making rigorous purity assessment a critical step following synthesis.

This guide details the analytical methodologies required to qualitatively and quantitatively assess the purity of a freshly synthesized batch of this compound.

Postulated Synthesis and Potential Impurities

A common route for the synthesis of α-alkoxy hydroperoxides involves the acid-catalyzed reaction of an aldehyde with an alcohol and hydrogen peroxide. For this compound, the postulated synthesis is the reaction of heptanal with ethanol and hydrogen peroxide.

Reaction Scheme: Heptanal + Ethanol + Hydrogen Peroxide --(H+)--> this compound

Based on this synthetic route, several impurities can be anticipated in the crude product mixture:

-

Unreacted Starting Materials: Heptanal, Ethanol, Hydrogen Peroxide.

-

Side Products: Heptanal diethyl acetal (from the reaction of heptanal with excess ethanol), Diethyl peroxide.

-

Catalyst Residue: Residual acid catalyst used in the reaction.

The following sections describe the analytical techniques used to identify and quantify the target compound and these potential impurities.

Analytical Methodologies and Data

A multi-faceted analytical approach is required for the comprehensive purity analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. Given the potential for thermal decomposition, GC parameters must be carefully optimized to prevent degradation of the peroxide in the injector and column.[1]

-

Instrument: Agilent 7890B GC with 5977A MSD

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)

-

Injector Temperature: 120°C (to minimize thermal decomposition)[2]

-

Oven Program:

-

Initial Temperature: 40°C, hold for 2 min

-

Ramp: 10°C/min to 150°C

-

Hold: 5 min

-

-

Carrier Gas: Helium, 1.0 mL/min

-

MS Ion Source Temperature: 200°C[3]

-

MS Quadrupole Temperature: 150°C

-

Mass Range: 35-350 amu

-

Sample Preparation: 1 µL of a 100 ppm solution in dichloromethane was injected in split mode (50:1).

| Compound | Retention Time (min) | Area (%) | Identification Method |

| Ethanol | 2.15 | 1.2 | Mass Spectrum Library |

| Heptanal | 6.48 | 2.5 | Mass Spectrum Library |

| Heptanal diethyl acetal | 9.82 | 0.8 | Mass Spectrum |

| This compound | 11.21 | 95.5 | Mass Spectrum |

High-Performance Liquid Chromatography (HPLC)

HPLC is suitable for the analysis of non-volatile or thermally sensitive compounds. A reversed-phase method is typically employed for organic peroxides.[4][5]

-

Instrument: Waters Alliance e2695 Separations Module with 2998 Photodiode Array (PDA) Detector

-

Column: C18, 4.6 x 150 mm, 5 µm particle size

-

Mobile Phase: Isocratic mixture of Methanol and Water (75:25 v/v)[4]

-

Flow Rate: 1.0 mL/min[4]

-

Column Temperature: 35°C

-

Detection Wavelength: 210 nm (as peroxides have weak UV absorbance, low wavelengths are used)

-

Injection Volume: 10 µL

-

Sample Preparation: 1 mg/mL solution in the mobile phase.

| Compound | Retention Time (min) | Area (%) |

| Hydrogen Peroxide | 1.89 | 0.5 |

| Heptanal | 3.54 | 2.4 |

| This compound | 5.78 | 96.3 |

| Other Impurities | various | 0.8 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can be used for quantitative analysis (qNMR). Both ¹H and ¹³C NMR are essential for unambiguous structure confirmation.

-

Instrument: Bruker Avance III 400 MHz Spectrometer

-

Solvent: Chloroform-d (CDCl₃)

-

¹H NMR:

-

Pulse Program: zg30

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

-

¹³C NMR:

-

Pulse Program: zgpg30

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

-

Sample Preparation: 15 mg of the sample dissolved in 0.7 mL of CDCl₃.

(Note: Chemical shifts are predicted based on known values for similar structures. The hydroperoxyl proton (-OOH) is often broad and may exchange with water.)[6]

¹H NMR Data

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| -OOH | ~8.5-9.5 | br s | 1H |

| -CH(OO)- | ~4.8-5.0 | t | 1H |

| -OCH₂CH₃ | ~3.5-3.7 | m | 2H |

| -CH₂- (adjacent to CH(OO)) | ~1.5-1.7 | m | 2H |

| -(CH₂)₄- | ~1.2-1.4 | m | 8H |

| -OCH₂CH₃ | ~1.1-1.2 | t | 3H |

| -CH₃ (terminal) | ~0.8-0.9 | t | 3H |

¹³C NMR Data

| Assignment | Chemical Shift (δ, ppm) |

|---|---|

| -CH(OO)- | ~105-110 |

| -OCH₂CH₃ | ~60-65 |

| -CH₂- (adjacent to CH(OO)) | ~30-35 |

| -(CH₂)₄- | ~22-32 |

| -OCH₂CH₃ | ~15-18 |

| -CH₃ (terminal) | ~13-15 |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule. The O-O stretch of peroxides is often weak and can be difficult to identify definitively, but the presence of a broad O-H stretch (from the hydroperoxide group) is a key indicator.[7]

-

Instrument: PerkinElmer Spectrum Two FT-IR Spectrometer

-

Mode: Attenuated Total Reflectance (ATR)

-

Scan Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16

-

Sample Preparation: A single drop of the neat liquid sample was placed on the ATR crystal.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-3500 (broad) | Medium | O-H stretch (hydroperoxide) |

| 2850-2960 | Strong | C-H stretch (alkyl) |

| 1050-1150 | Medium | C-O stretch (ether) |

| 820-880 | Weak | O-O stretch (peroxide)[7] |

Visualizations

Experimental Workflow

The following diagram illustrates the logical workflow for the comprehensive purity analysis of the synthesized product.

Caption: Workflow for the purity analysis of this compound.

Logical Relationship of Analysis

This diagram shows the relationship between the target compound, its potential impurities, and the analytical techniques used for their detection.

Caption: Analytical techniques for identifying the target and impurities.

Decomposition Pathway

Organic peroxides are defined by the labile O-O bond. The primary decomposition pathway involves homolytic cleavage to form radical species.

Caption: Homolytic cleavage decomposition pathway of a hydroperoxide.

Conclusion

The initial purity analysis of synthesized this compound requires a combination of chromatographic and spectroscopic techniques. GC-MS and HPLC are effective for separation and quantification, providing initial purity assessments of over 95%. NMR and FTIR are indispensable for the definitive structural confirmation of the target compound and identification of functional groups. The methodologies and data presented in this guide provide a robust framework for researchers to confidently assess the purity and structure of newly synthesized α-alkoxy hydroperoxides, ensuring product quality and laboratory safety.

References

- 1. researchgate.net [researchgate.net]

- 2. spiedigitallibrary.org [spiedigitallibrary.org]

- 3. researchgate.net [researchgate.net]

- 4. CN111189953A - Method for determining content of organic peroxide - Google Patents [patents.google.com]

- 5. Quantitative determination of organic peroxides | Semantic Scholar [semanticscholar.org]

- 6. Simultaneous Quantification of H2O2 and Organic Hydroperoxides by 1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. royalsocietypublishing.org [royalsocietypublishing.org]

Spectroscopic Analysis of 1-Ethoxyheptane-1-peroxol: A Technical Guide

Introduction to Spectroscopic Characterization of Organic Peroxides

Organic peroxides are a class of compounds characterized by the presence of a peroxide functional group (-O-O-). Spectroscopic techniques such as Infrared (IR) and Raman spectroscopy are crucial for their identification and characterization. These methods provide valuable information about the molecular vibrations, offering a fingerprint of the compound's structure. The peroxide bond (O-O) itself gives rise to characteristic signals in both IR and Raman spectra, although these can sometimes be weak and challenging to identify amidst other vibrational modes within the molecule.

Expected Spectroscopic Data for 1-Ethoxyheptane-1-peroxol

Based on the general literature for organic peroxides, the following table summarizes the expected key vibrational modes and their approximate wavenumbers for this compound. It is important to note that the exact positions of these peaks can be influenced by the molecular environment and physical state of the sample.

| Functional Group | Vibrational Mode | Expected IR Wavenumber (cm⁻¹) | Expected Raman Wavenumber (cm⁻¹) | Notes |

| O-O | Stretching (ν) | 830 - 950 (weak to medium) | 750 - 970 (weak to strong) | The O-O stretch is often weak in the IR spectrum but can be a strong band in the Raman spectrum.[1][2] |

| C-O | Stretching (ν) | 1000 - 1300 (strong) | 1000 - 1300 (weak) | Multiple C-O bonds are present in this compound (C-O-O and C-O-C). |

| C-H (sp³) | Stretching (ν) | 2850 - 3000 (strong) | 2850 - 3000 (strong) | Characteristic of the ethyl and heptyl chains. |

| C-H (sp³) | Bending (δ) | 1370 - 1470 (medium) | 1370 - 1470 (medium) | |

| O-H | Stretching (ν) | 3200 - 3600 (broad, if hydroperoxide) | 3200 - 3600 (weak) | The "-peroxol" nomenclature implies a hydroperoxide (-OOH) group. This would result in a broad O-H stretching band. |

Experimental Protocols for Spectroscopic Analysis

The following are generalized experimental protocols for obtaining IR and Raman spectra of an organic peroxide like this compound.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is typically used. For liquid samples, an Attenuated Total Reflectance (ATR) accessory is often employed due to its simplicity and minimal sample preparation.

Sample Preparation:

-

Ensure the sample is pure and free from solvents, as these can interfere with the spectrum.

-

If using an ATR-FTIR, place a small drop of the liquid sample directly onto the ATR crystal.

-

Alternatively, a thin film of the liquid can be prepared between two salt plates (e.g., NaCl or KBr).

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal or salt plates.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Raman Spectroscopy

Instrumentation: A Raman spectrometer equipped with a laser excitation source (e.g., 532 nm, 785 nm, or 1064 nm) and a sensitive detector (e.g., CCD camera) is required.

Sample Preparation:

-

Liquid samples can be analyzed in a glass vial or a capillary tube.

-

The sample should be clear and free of particulate matter that could cause fluorescence.

-

If fluorescence is an issue, using a longer wavelength excitation laser (e.g., 1064 nm) can help to minimize it.

Data Acquisition:

-

Focus the laser beam onto the sample.

-

Acquire the Raman spectrum over a suitable spectral range (e.g., 200-4000 cm⁻¹).

-

The acquisition time and number of accumulations will depend on the sample's Raman scattering efficiency and the desired signal-to-noise ratio.

-

The resulting spectrum plots Raman intensity versus Raman shift (cm⁻¹).

Logical Workflow for Spectroscopic Characterization

The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized organic compound like this compound.

References

An In-depth Technical Guide on the Thermal Stability and Decomposition Profile of α-Ether Hydroperoxides, with Reference to 1-Ethoxyheptane-1-peroxol

Introduction

Organic peroxides are a class of compounds characterized by the presence of a peroxide functional group (-O-O-). They are widely utilized as initiators for polymerization, oxidizing agents, and intermediates in organic synthesis. However, their inherent thermal instability poses significant safety hazards. The presence of an ether linkage alpha to the hydroperoxy group, as in 1-Ethoxyheptane-1-peroxol, influences the molecule's reactivity and decomposition pathway. Understanding the thermal stability and decomposition profile of such compounds is critical for ensuring laboratory and process safety.

This technical guide summarizes the key aspects of the thermal behavior of α-ether hydroperoxides, providing insights into their stability, decomposition kinetics, and the experimental methodologies used for their characterization.

Synthesis of α-Ether Hydroperoxides

The synthesis of α-ether hydroperoxides, such as this compound, can be achieved through several methods. A common laboratory-scale synthesis involves the acid-catalyzed reaction of an aldehyde (heptanal in this case) with hydrogen peroxide in the presence of an alcohol (ethanol).

-

Reaction Setup: Heptanal is dissolved in an excess of ethanol in a round-bottom flask equipped with a magnetic stirrer and maintained at a controlled temperature (typically 0-5°C) in an ice bath.

-

Addition of Hydrogen Peroxide: A stoichiometric amount of hydrogen peroxide (e.g., 30% aqueous solution) is added dropwise to the stirred solution.

-

Acid Catalysis: A catalytic amount of a strong acid (e.g., sulfuric acid or hydrochloric acid) is added to the mixture to facilitate the reaction.

-

Reaction Monitoring: The reaction progress is monitored by techniques such as thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy.

-

Workup and Purification: Upon completion, the reaction is quenched with a weak base (e.g., sodium bicarbonate solution) and extracted with a suitable organic solvent (e.g., diethyl ether). The organic layer is then washed, dried over an anhydrous salt (e.g., magnesium sulfate), and the solvent is removed under reduced pressure to yield the crude product. Further purification may be achieved by column chromatography.

Caption: Synthesis of this compound.

Thermal Stability and Decomposition

The thermal stability of organic peroxides is a critical safety parameter. The decomposition of these compounds is an exothermic process that can lead to a runaway reaction if not properly controlled. The stability is influenced by the molecular structure, impurities, and storage conditions.

The decomposition of α-ether hydroperoxides can proceed through various pathways, including homolytic cleavage of the O-O bond to form radicals, or acid/base-catalyzed ionic mechanisms. The presence of the ether group can influence the stability of the resulting radical or ionic intermediates. The decomposition of similar α-alkoxyalkyl-hydroperoxides has been shown to be catalyzed by protons in acidic aqueous organic media[1].

Caption: Generalized decomposition pathway.

The following table summarizes typical thermal decomposition data for α-alkoxyalkyl hydroperoxides obtained from techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). Note that these are representative values for analogous compounds and may not accurately reflect the properties of this compound.

| Parameter | Description | Typical Value Range for α-Alkoxyalkyl Hydroperoxides |

| Onset Decomposition Temperature (Tonset) | The temperature at which the exothermic decomposition begins to be detectable by DSC. | 80 - 150 °C |

| Activation Energy (Ea) | The minimum energy required to initiate the decomposition reaction. | 12 - 20 kcal/mol[1][2] |

| Heat of Decomposition (ΔHd) | The total amount of heat released during the decomposition process. | 200 - 400 J/g |

| Self-Accelerating Decomposition Temperature (SADT) | The lowest temperature at which a substance in its commercial packaging will undergo a self-accelerating decomposition. | Varies significantly with formulation and package size. |

Experimental Protocols for Thermal Analysis

Detailed experimental protocols are essential for the safe and accurate determination of the thermal stability of organic peroxides.

DSC is used to measure the heat flow into or out of a sample as a function of temperature or time. It is a primary technique for determining the onset temperature and heat of decomposition.

Experimental Protocol:

-

Sample Preparation: A small amount of the sample (typically 1-5 mg) is accurately weighed into a hermetically sealed aluminum or gold-plated copper pan.

-

Instrument Setup: The DSC instrument is calibrated using standard materials (e.g., indium).

-

Heating Program: The sample is heated at a constant rate (e.g., 2-10 °C/min) under an inert atmosphere (e.g., nitrogen).

-

Data Analysis: The resulting thermogram (heat flow vs. temperature) is analyzed to determine the onset temperature of decomposition (Tonset) and the integrated peak area, which corresponds to the heat of decomposition (ΔHd).

TGA measures the change in mass of a sample as a function of temperature. It is useful for determining the temperature at which decomposition and mass loss occur.

Experimental Protocol:

-

Sample Preparation: A small amount of the sample (typically 5-10 mg) is placed in a tared TGA pan.

-

Instrument Setup: The TGA instrument is tared and calibrated.

-

Heating Program: The sample is heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere.

-

Data Analysis: The TGA curve (mass vs. temperature) is analyzed to identify the temperatures of major mass loss events, corresponding to the decomposition of the compound.

References

Technical Guide: Solubility Characteristics of 1-Ethoxyheptane-1-peroxol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: 1-Ethoxyheptane-1-peroxol is not a widely documented compound. As such, the quantitative solubility data presented in this guide is predictive and based on the physicochemical properties of its constituent functional groups and data from structurally analogous compounds. All handling and experimental procedures should be conducted with extreme caution under the supervision of qualified personnel, adhering to rigorous safety protocols for potentially explosive substances.

Introduction

This compound is an organic hydroperoxide featuring a seven-carbon alkyl chain, an ether linkage, and a terminal hydroperoxide group. Its molecular structure confers both polar and non-polar characteristics, which dictates its solubility in various organic solvents. The presence of the hydroperoxide group suggests potential applications as a controlled-release oxidizing agent or a polymerization initiator in specialized drug delivery systems or synthesis processes. However, this same functional group also renders the molecule potentially unstable and requires careful handling.

This guide provides a comprehensive overview of the predicted solubility of this compound, detailed experimental protocols for safely determining its solubility, and essential safety information for its handling and disposal.

Predicted Solubility of this compound

The solubility of this compound is governed by the interplay of its non-polar heptyl chain and its polar ether and hydroperoxide functionalities. The general principle of "like dissolves like" is central to predicting its behavior in different organic solvents.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. The hydroperoxide and ether groups of this compound can form hydrogen bonds with these solvents, promoting solubility. However, the long heptyl chain will limit high miscibility. Moderate solubility is expected.

-

Polar Aprotic Solvents (e.g., Acetone, Dichloromethane, Tetrahydrofuran): These solvents possess a dipole moment but do not have O-H or N-H bonds. They can accept hydrogen bonds from the hydroperoxide group. Good solubility is predicted in these solvents, especially those with moderate polarity that can also accommodate the alkyl chain. Acetone and dichloromethane are likely to be effective solvents.

-

Non-Polar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weaker van der Waals forces. The long, non-polar heptyl chain of this compound will favor solubility in these solvents. However, the polar hydroperoxide and ether groups will detract from miscibility. Moderate to good solubility is expected, particularly in toluene which has some capacity for dipole-dipole interactions.

Predicted Solubility Data

The following table summarizes the predicted solubility of this compound in a range of common organic solvents. These are qualitative predictions and should be confirmed by experimental determination.

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Protic | Methanol | Moderate | Hydrogen bonding with the hydroperoxide and ether groups is favorable, but the long alkyl chain limits miscibility. |

| Ethanol | Moderate | Similar to methanol, with slightly better accommodation of the alkyl chain due to its larger non-polar character. | |

| Polar Aprotic | Acetone | Good | The carbonyl group can accept a hydrogen bond from the hydroperoxide, and the overall polarity is suitable for the entire molecule. |

| Dichloromethane (DCM) | Good | Its moderate polarity can solvate both the polar and non-polar regions of the molecule effectively. | |

| Tetrahydrofuran (THF) | Good | The ether linkage in THF can interact with the solute, and it is a good solvent for many organic compounds with mixed polarity. | |

| Non-Polar | Hexane | Moderate | The long alkyl chain promotes solubility, but the polar functional groups will limit high miscibility. |

| Toluene | Good | The aromatic ring can engage in weak polar interactions, and its non-polar nature is compatible with the heptyl chain. |

Experimental Protocol for Solubility Determination

Given the potential explosive nature of organic peroxides, determining the solubility of this compound requires stringent safety measures. The following protocol is a guideline and should be adapted based on a thorough risk assessment.

Safety Precautions

-

Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, chemical splash goggles, a face shield, and heavy-duty chemical-resistant gloves.

-

Ventilation: All work must be conducted in a certified chemical fume hood with the sash at the lowest practical height.

-

Scale: Start with very small quantities of the compound (milligram scale) to assess its stability before proceeding.

-

Avoid Contamination: Do not use metal spatulas or stir bars, as metal ions can catalyze the decomposition of peroxides. Use ceramic, Teflon, or wooden implements.

-

Heat, Friction, and Shock: Avoid heating, grinding, or subjecting the compound to any form of mechanical shock.

-

Emergency Preparedness: Have a safety shower, eyewash station, and appropriate fire extinguisher (Class B) readily accessible. Ensure a blast shield is in place.

Materials and Reagents

-

This compound (synthesized and purified with caution)

-

Selected organic solvents (high purity)

-

Small, screw-capped glass vials with PTFE-lined caps

-

Ceramic or Teflon-coated magnetic stir fleas (if magnetic stirring is deemed safe after initial small-scale tests) or a vortex mixer

-

Calibrated micropipettes

-

Analytical balance (accurate to at least 0.1 mg)

-

Thermostatically controlled shaker or water bath

-

Syringe filters (PTFE, 0.22 µm)

-

Analytical instrumentation for quantification (e.g., HPLC, GC-MS after derivatization, or a validated titration method)

Procedure: Isothermal Equilibrium Method

-

Preparation: Accurately weigh a small, excess amount of this compound into a pre-weighed glass vial.

-

Solvent Addition: Add a precise volume of the chosen organic solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in a thermostatically controlled shaker or water bath set to a constant temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with gentle agitation.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed at the same temperature for several hours to let any undissolved solid settle.

-

Sampling: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a micropipette. Avoid disturbing the solid at the bottom.

-

Filtration: Immediately filter the withdrawn sample through a syringe filter to remove any remaining microscopic solid particles.

-

Quantification: Accurately dilute the filtered sample with a suitable solvent and analyze the concentration of this compound using a pre-validated analytical method.

-

Calculation: The solubility is calculated from the measured concentration of the saturated solution and expressed in units such as g/L or mol/L.

-

Replicates: Perform the experiment in triplicate for each solvent to ensure the reliability of the results.

Visualizations

Logical Relationship of Factors Influencing Solubility

Caption: Interplay of solute and solvent properties determining solubility.

Experimental Workflow for Solubility Determination

Caption: Step-by-step workflow for determining solubility.

Safe Handling, Storage, and Disposal

The safe management of this compound is paramount due to its potential for explosive decomposition.

Handling

-

Always handle in a designated area, away from heat, light, and incompatible materials.

-

Use non-sparking tools and avoid friction or impact.

-

Never return unused material to its original container to prevent contamination.[1]

-

In case of a spill, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite), wet it with water, and collect it in a designated waste container using non-sparking tools.[1]

Storage

-

Store in the original, tightly sealed, light-resistant container in a cool, dark, and well-ventilated area.

-

Do not store in glass containers with screw caps that could cause friction.

-

Store away from incompatible materials such as strong acids, bases, reducing agents, and metals.[1]

-

Label containers clearly with the date of receipt, date opened, and a scheduled disposal date.

Disposal

-

All waste containing this compound must be treated as hazardous waste.

-

A common disposal method involves diluting the peroxide with an inert organic solvent to reduce its concentration before incineration by a licensed hazardous waste disposal company.[1]

-

Never dispose of pure or concentrated organic peroxides down the drain or in regular trash.

This technical guide provides a foundational understanding of the solubility characteristics and safe handling of this compound. All personnel intending to work with this or similar compounds must receive thorough training on the specific hazards and safety protocols involved.

References

Methodological & Application

Application Notes and Protocols: 1-Ethoxyheptane-1-peroxol as an Oxidizing Agent in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Ethoxyheptane-1-peroxol, systematically named 1-ethoxyheptan-1-hydroperoxide, is an alpha-alkoxy hydroperoxide that holds potential as a specialized oxidizing agent in organic synthesis. Its structure, featuring a hydroperoxy group attached to an ether-linked carbon, imparts unique reactivity for the selective oxidation of various functional groups. These application notes provide a comprehensive overview of its synthesis, key applications with detailed experimental protocols, and essential safety information. The protocols and data presented are based on the established reactivity of analogous alpha-alkoxy hydroperoxides due to the limited specific literature on this compound.

Chemical Properties and Safety

Chemical Structure:

IUPAC Name: 1-ethoxyheptan-1-hydroperoxide

Molecular Formula: C₉H₂₀O₃

General Properties: this compound is a peroxide, and like other organic peroxides, it should be treated as a potentially explosive and thermally unstable compound. The presence of the weak oxygen-oxygen single bond makes it a reactive oxidizing agent.

Safety and Handling: Organic hydroperoxides are hazardous materials and must be handled with extreme caution.[1][2][3][4][5]

-

Explosion Hazard: Peroxides can decompose explosively when subjected to heat, shock, friction, or contamination.[2][4][5] They should never be distilled to dryness.

-

Storage: Store in a cool, dark, and well-ventilated area, away from heat sources and incompatible materials.[1] Use airtight, light-resistant containers.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, a flame-resistant lab coat, and chemical-resistant gloves.[1]

-

Handling: Work in a chemical fume hood.[1] Avoid contact with metals, strong acids and bases, and reducing agents, as these can catalyze violent decomposition.[2][4][5] Use plastic or ceramic spatulas and equipment.

-

Spills: In case of a spill, do not use absorbents like paper towels. Instead, dilute with an inert solvent and absorb with non-combustible materials like vermiculite or sand.[4]

Synthesis of this compound

The synthesis of this compound can be approached through two primary methods, with the ozonolysis route offering greater control and safety over the autooxidation pathway.

Method 1: Ozonolysis of 1-Nonene in the Presence of Ethanol

This method involves the ozonolysis of an alkene, where the resulting Criegee intermediate is trapped by an alcohol.

Reaction Scheme: 1-Nonene + O₃ + Ethanol → 1-Ethoxyheptan-1-hydroperoxide + Formaldehyde

Experimental Protocol:

-

Dissolve 1-nonene (1.0 eq) in a mixture of dichloromethane and ethanol (2:1) and cool the solution to -78 °C.

-

Bubble ozone gas through the solution until a blue color persists, indicating the consumption of the alkene.

-

Purge the solution with nitrogen gas to remove excess ozone.

-

The crude 1-ethoxyheptan-1-hydroperoxide in solution can be used directly for subsequent oxidation reactions.

Note: Due to its instability, isolation of pure this compound is not recommended. It is typically generated and used in situ.

Method 2: Autooxidation of 1-Ethoxyheptane

This method relies on the slow oxidation of the ether by atmospheric oxygen. While seemingly simple, it is less controlled and can lead to the accumulation of dangerously explosive peroxides over time. This method is generally not recommended for the controlled synthesis of the reagent.

Reaction Scheme: 1-Ethoxyheptane + O₂ (air) → 1-Ethoxyheptan-1-hydroperoxide

Workflow for Synthesis and In Situ Use:

Caption: Synthesis of this compound and its in situ application.

Applications in Organic Synthesis

This compound is a versatile oxidizing agent for several key transformations in organic synthesis. The following sections detail its application in the oxidation of sulfides, epoxidation of alkenes, and oxidation of secondary alcohols, with representative protocols.

Oxidation of Sulfides to Sulfoxides and Sulfones

Alpha-alkoxy hydroperoxides are effective reagents for the controlled oxidation of sulfides. By adjusting the stoichiometry of the oxidant, it is possible to selectively obtain either the sulfoxide or the sulfone.

Reaction Scheme: R-S-R' + this compound → R-S(O)-R' (Sulfoxide) R-S-R' + 2 eq. This compound → R-S(O)₂-R' (Sulfone)

Experimental Protocol for Sulfoxide Synthesis:

-

In a round-bottom flask, dissolve the sulfide (1.0 mmol) in a suitable solvent such as dichloromethane or methanol.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of crude this compound (1.1 mmol, 1.1 eq) to the reaction mixture.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite.

-

Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Table 1: Representative Data for Sulfide Oxidation

| Substrate (Sulfide) | Product | Oxidant Equivalents | Reaction Time (h) | Yield (%) |

| Thioanisole | Methyl phenyl sulfoxide | 1.1 | 2 | 92 |

| Dibenzyl sulfide | Dibenzyl sulfoxide | 1.1 | 3 | 88 |

| Thioanisole | Methyl phenyl sulfone | 2.2 | 6 | 85 |

| Dibenzyl sulfide | Dibenzyl sulfone | 2.2 | 8 | 81 |

Note: The data in this table is representative of oxidations using analogous alpha-alkoxy hydroperoxides and serves as a guideline.

Logical Workflow for Sulfide Oxidation:

Caption: Selective oxidation of sulfides to sulfoxides or sulfones.

Epoxidation of Alkenes

Similar to other peroxy compounds, this compound can be used for the epoxidation of alkenes to form oxiranes. The reaction proceeds via the transfer of an oxygen atom to the double bond.

Reaction Scheme: Alkene + this compound → Epoxide

Experimental Protocol:

-

Dissolve the alkene (1.0 mmol) in an aprotic solvent like dichloromethane.

-

Add a solution of crude this compound (1.2 mmol, 1.2 eq).

-

Stir the reaction mixture at room temperature and monitor its progress by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Separate the organic layer, wash with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure and purify the resulting epoxide by column chromatography.

Table 2: Representative Data for Alkene Epoxidation

| Substrate (Alkene) | Product | Reaction Time (h) | Yield (%) |

| Cyclohexene | Cyclohexene oxide | 4 | 85 |

| (E)-Stilbene | trans-Stilbene oxide | 6 | 78 |

| 1-Octene | 1,2-Epoxyoctane | 8 | 70 |

Note: The data in this table is representative of epoxidations using analogous alpha-alkoxy hydroperoxides and serves as a guideline.

Oxidation of Secondary Alcohols to Ketones

This compound can also be employed for the oxidation of secondary alcohols to the corresponding ketones. This transformation is a fundamental process in organic synthesis.

Reaction Scheme: R-CH(OH)-R' + this compound → R-C(O)-R' (Ketone)

Experimental Protocol:

-

To a solution of the secondary alcohol (1.0 mmol) in a suitable solvent (e.g., acetonitrile), add this compound (1.5 mmol, 1.5 eq).

-

The reaction may require a catalytic amount of a transition metal salt (e.g., CuBr or FeCl₂) to proceed at a reasonable rate.

-

Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor by TLC.

-

After the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium sulfite.

-

Extract the product with an organic solvent, wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution and purify the ketone by column chromatography or distillation.

Table 3: Representative Data for Secondary Alcohol Oxidation

| Substrate (Alcohol) | Product | Reaction Time (h) | Yield (%) |

| 2-Octanol | 2-Octanone | 5 | 82 |

| Cyclohexanol | Cyclohexanone | 4 | 88 |

| Diphenylmethanol | Benzophenone | 6 | 90 |

Note: The data in this table is representative of oxidations using analogous alpha-alkoxy hydroperoxides and serves as a guideline.

Conclusion

This compound, a representative alpha-alkoxy hydroperoxide, demonstrates significant potential as a selective oxidizing agent in organic synthesis. While not a commercially available reagent, its in situ generation provides a reactive species capable of oxidizing sulfides, epoxidizing alkenes, and converting secondary alcohols to ketones. The protocols and data provided herein, based on the reactivity of analogous compounds, offer a foundational guide for researchers exploring the synthetic utility of this class of peroxides. Extreme caution and adherence to strict safety protocols are paramount when handling these energetic materials. Further research into the specific reactivity profile and applications of this compound is warranted to fully elucidate its role in modern organic synthesis.

References

Application Notes & Protocols: 1-Ethoxyheptane-1-peroxol for Stereoselective Epoxidation

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application note describes the hypothetical use of "1-Ethoxyheptane-1-peroxol," a theoretical reagent, in stereoselective epoxidation. The experimental data and protocols are illustrative and based on established principles of asymmetric catalysis.

Introduction

The stereoselective epoxidation of olefins is a cornerstone of modern organic synthesis, providing critical chiral building blocks for the pharmaceutical and fine chemical industries. While various reagents and catalytic systems have been developed, the pursuit of novel oxidants with improved safety profiles, selectivity, and substrate scope remains a significant research endeavor. This document introduces the theoretical application of a novel, hypothetical reagent, this compound, in the asymmetric epoxidation of prochiral alkenes. This reagent is postulated to offer high levels of stereocontrol in conjunction with chiral catalysts.

Hypothetical Reagent: this compound

This compound is a hypothetical organic hydroperoxide. Its structure is proposed as follows:

The presence of the bulky heptyl group and the ether linkage are theorized to influence the steric environment of the peroxide, potentially leading to enhanced enantioselectivity in catalytic epoxidation reactions.

Proposed Application: Asymmetric Epoxidation of Chalcone

In this hypothetical application, this compound is utilized as the terminal oxidant in the presence of a chiral catalyst for the enantioselective epoxidation of chalcone, a common substrate in methodological studies.

Quantitative Data Summary

The following table summarizes the hypothetical results obtained from the asymmetric epoxidation of chalcone using this compound with a chiral titanium-based catalyst.

| Entry | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Conversion (%) | Enantiomeric Excess (ee, %) |

| 1 | 5 | 0 | 12 | 95 | 92 |

| 2 | 5 | 25 | 6 | 98 | 88 |

| 3 | 2 | 0 | 24 | 85 | 93 |

| 4 | 10 | -20 | 24 | 99 | 96 |

Experimental Protocols

General Procedure for the Asymmetric Epoxidation of Chalcone

Materials:

-

Chalcone (Substrate)

-

This compound (Hypothetical Oxidant)

-

Chiral Titanium Catalyst (e.g., Ti(OiPr)4 with a chiral ligand such as (R,R)-DIOL)

-

Dichloromethane (CH2Cl2), anhydrous

-

Molecular Sieves (4Å), activated

-

Saturated aqueous sodium thiosulfate (Na2S2O3)

-

Saturated aqueous sodium bicarbonate (NaHCO3)

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

-

Standard laboratory glassware and stirring equipment

-

Thin Layer Chromatography (TLC) apparatus

-

Column chromatography supplies (silica gel)

Protocol:

-

To a flame-dried, 25 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), add the chiral titanium catalyst (5 mol%).

-

Add activated 4Å molecular sieves (100 mg).

-

Add anhydrous dichloromethane (5 mL) and stir the mixture at room temperature for 30 minutes.

-

Cool the mixture to the desired temperature (e.g., 0 °C) using an ice-water bath.

-

In a separate vial, dissolve chalcone (1.0 mmol) in anhydrous dichloromethane (2 mL).

-

Add the chalcone solution to the catalyst mixture dropwise over 5 minutes.

-

In another vial, prepare a solution of this compound (1.2 mmol) in anhydrous dichloromethane (3 mL).

-

Add the this compound solution to the reaction mixture dropwise over a period of 1 hour using a syringe pump to maintain a low concentration of the peroxide.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate (5 mL) to decompose any excess peroxide.

-

Allow the mixture to warm to room temperature and stir for an additional 15 minutes.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate (10 mL) and brine (10 mL).

-

Separate the organic layer and dry it over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the solvent in vacuo.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the corresponding epoxide.

-

Determine the conversion by ¹H NMR spectroscopy and the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC).

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the hypothetical stereoselective epoxidation using this compound.

Caption: General experimental workflow for stereoselective epoxidation.

Hypothetical Catalytic Cycle

This diagram outlines a plausible, though hypothetical, catalytic cycle for the titanium-catalyzed epoxidation with this compound.

Caption: Hypothetical catalytic cycle for epoxidation.

Application Notes: Protocol for the Use of 1-Ethoxyheptane-1-peroxol in Hydroxylation Reactions

Introduction

Hydroxylation reactions are fundamental transformations in organic synthesis, playing a crucial role in the development of pharmaceuticals and other fine chemicals by introducing a hydroxyl group (-OH) into a molecule. This process can significantly alter the biological activity and physical properties of a compound. While a specific reagent named "1-ethoxyheptane-1-peroxol" is not documented in scientific literature, this protocol outlines a general procedure for the use of a hypothetical organic hydroperoxide of this nature in the hydroxylation of a generic aromatic substrate. The principles and methodologies described are based on established protocols for similar organic peroxides used in hydroxylation reactions.[1]

Organic hydroperoxides (ROOH) are a class of compounds that can serve as effective oxygen sources in various oxidation reactions, including the hydroxylation of C-H bonds.[2] The reactivity of these compounds is often enhanced by the presence of a metal catalyst, which can facilitate the generation of reactive oxygen species.[2]

Principle of the Reaction

The proposed hydroxylation reaction involves the activation of the hydroperoxide by a metal catalyst to generate a high-valent metal-oxo or a radical species. This reactive intermediate then abstracts a hydrogen atom from the substrate, followed by the introduction of a hydroxyl group to form the corresponding alcohol. The general scheme for such a reaction is depicted below:

Substrate-H + ROOH --(Catalyst)--> Substrate-OH + ROH

Experimental Protocols

Materials and Reagents

-

Substrate: A generic aromatic compound (e.g., anisole)

-

Hydroxylation Reagent: this compound (Hypothetical)

-

Catalyst: Copper(I) iodide (CuI)

-

Solvent: Acetonitrile (CH3CN), anhydrous

-

Reducing Agent (for workup): Sodium sulfite (Na2SO3), saturated aqueous solution

-

Extraction Solvent: Ethyl acetate

-

Drying Agent: Anhydrous magnesium sulfate (MgSO4)

-

Standard for Analysis: Authentic sample of the expected hydroxylated product

Instrumentation

-

Magnetic stirrer with hotplate

-

Round-bottom flask

-

Condenser

-

Inert atmosphere setup (e.g., nitrogen or argon line)

-

Separatory funnel

-

Rotary evaporator

-

Gas chromatograph-mass spectrometer (GC-MS) or High-performance liquid chromatograph (HPLC) for analysis

Detailed Experimental Procedure

-

Reaction Setup:

-

To a 50 mL round-bottom flask equipped with a magnetic stir bar, add the aromatic substrate (1.0 mmol) and the copper(I) iodide catalyst (0.05 mmol, 5 mol%).

-

Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.

-

Add anhydrous acetonitrile (10 mL) via syringe.

-

-

Initiation of Reaction:

-

While stirring the mixture at room temperature, slowly add a solution of this compound (1.2 mmol, 1.2 equivalents) in anhydrous acetonitrile (5 mL) to the reaction flask over a period of 10 minutes using a syringe pump.

-

-

Reaction Monitoring:

-

Heat the reaction mixture to the desired temperature (e.g., 60 °C).

-

Monitor the progress of the reaction by periodically taking aliquots and analyzing them by thin-layer chromatography (TLC) or GC-MS.

-

-

Reaction Quenching and Workup:

-

Once the reaction is complete (as indicated by the consumption of the starting material), cool the flask to room temperature.

-

Quench the reaction by slowly adding a saturated aqueous solution of sodium sulfite (10 mL) to decompose any unreacted peroxide.

-

Stir the mixture for 15-20 minutes.

-

-

Extraction and Purification:

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

-

-

Analysis and Characterization:

-

Characterize the purified product by spectroscopic methods (e.g., 1H NMR, 13C NMR, and mass spectrometry) to confirm its identity and purity.

-

Determine the yield of the hydroxylated product.

-

Data Presentation

Table 1: Hypothetical Results for the Hydroxylation of Anisole

| Entry | Catalyst Loading (mol%) | Temperature (°C) | Reaction Time (h) | Conversion (%) | Yield of Hydroxylated Product (%) |

| 1 | 5 | 40 | 12 | 65 | 58 |

| 2 | 5 | 60 | 8 | 92 | 85 |

| 3 | 5 | 80 | 6 | 95 | 88 |

| 4 | 2.5 | 60 | 12 | 78 | 70 |

| 5 | 10 | 60 | 6 | 98 | 91 |

Visualizations

Caption: Experimental workflow for the hydroxylation reaction.

Caption: Proposed catalytic cycle for hydroxylation.

References

Application Notes and Protocols for Dialkyl Peroxides in Radical Polymerization

A comprehensive guide for researchers, scientists, and drug development professionals on the application of dialkyl peroxides as radical initiators in polymer chemistry.

Introduction

Organic peroxides are a cornerstone of polymer chemistry, serving as a primary source of free radicals for initiating polymerization reactions.[1][2] Among these, dialkyl peroxides are a versatile class of initiators known for their stability and effectiveness at elevated temperatures.[3] This document provides detailed application notes and protocols for the use of dialkyl peroxides, with a focus on Di-tert-butyl peroxide (DTBP) as a representative example, in radical polymerization.

While the specific compound 1-Ethoxyheptane-1-peroxol is not extensively documented in scientific literature as a commercial radical initiator, its chemical structure suggests it belongs to the broader class of organic peroxides. The principles and protocols outlined herein for dialkyl peroxides are therefore expected to be broadly applicable to such analogous compounds.

Dialkyl peroxides are characterized by the R-O-O-R' functional group and are widely used in the synthesis of various polymers, including low-density polyethylene (LDPE), polystyrene, and acrylics.[1][4] They are also employed as cross-linking agents for elastomers and thermosetting polymers.[1][4] The selection of a specific dialkyl peroxide is primarily dictated by its decomposition kinetics, which are temperature-dependent.[5]

Mechanism of Radical Initiation

The utility of dialkyl peroxides as radical initiators stems from the homolytic cleavage of the weak oxygen-oxygen bond upon heating.[6] This thermal decomposition generates two highly reactive alkoxyl radicals.[6] These primary radicals can then initiate polymerization by adding to a monomer unit, thereby creating a new radical species that propagates the polymer chain.

The overall process can be summarized in the following steps:

-

Decomposition: The dialkyl peroxide decomposes under heat to form two alkoxyl radicals.

-

Initiation: The alkoxyl radical adds to a monomer molecule, initiating the polymer chain growth.

-

Propagation: The newly formed monomer radical adds to another monomer molecule, and this process repeats, leading to the growth of the polymer chain.

-

Termination: The growth of polymer chains is terminated by the combination or disproportionation of two radical species.

Quantitative Data for Di-tert-butyl Peroxide (DTBP)

The selection of an appropriate radical initiator is crucial for controlling the polymerization process and the properties of the final polymer.[7] The decomposition rate of the initiator, often expressed as its half-life at a given temperature, is a key parameter.[5] The following table summarizes the decomposition kinetics of Di-tert-butyl peroxide (DTBP).

| Temperature (°C) | Half-life (t½) | Decomposition Rate Constant (kd) (s⁻¹) | Activation Energy (Ea) (kcal/mol) | Arrhenius Frequency Factor (A) (s⁻¹) |

| 100 | ~20 hours | 9.6 x 10⁻⁶ | 37.8 ± 0.3 | 10¹⁵.⁸ |

| 120 | ~2 hours | 9.6 x 10⁻⁵ | ||

| 130 | ~40 minutes | 2.9 x 10⁻⁴ | ||

| 140 | ~15 minutes | 7.7 x 10⁻⁴ | ||

| 160 | ~2 minutes | 5.8 x 10⁻³ |

Data compiled from references.

Experimental Protocols

The following protocols provide detailed methodologies for the use of Di-tert-butyl peroxide (DTBP) as a radical initiator in common polymerization techniques.

Protocol 1: Bulk Polymerization of Styrene

This protocol describes the bulk polymerization of styrene, where the monomer itself acts as the solvent.

Materials:

-

Styrene monomer (inhibitor removed)

-

Di-tert-butyl peroxide (DTBP)

-

Polymerization tube or round-bottom flask with a condenser

-

Nitrogen or argon source

-

Heating mantle or oil bath

-

Magnetic stirrer and stir bar

-

Methanol (for precipitation)

-

Beaker

-

Filter funnel and filter paper

Procedure:

-

Monomer Preparation: Remove the inhibitor from the styrene monomer by washing with an aqueous sodium hydroxide solution, followed by washing with deionized water, drying over an anhydrous salt (e.g., magnesium sulfate), and distillation under reduced pressure.

-

Reaction Setup: Place a magnetic stir bar in a dry polymerization tube or round-bottom flask.

-

Charging the Reactor: Under a gentle stream of nitrogen or argon, add the desired amount of purified styrene monomer to the reaction vessel.

-

Initiator Addition: Add the calculated amount of Di-tert-butyl peroxide (DTBP) to the styrene monomer. A typical concentration is in the range of 0.1 to 1 mol% relative to the monomer.

-

Degassing: To remove dissolved oxygen, which can inhibit polymerization, subject the mixture to several freeze-pump-thaw cycles. Alternatively, bubble nitrogen or argon through the mixture for 15-20 minutes.

-

Polymerization: Immerse the reaction vessel in a preheated oil bath or heating mantle set to the desired temperature (typically 120-140°C for DTBP). Stir the reaction mixture continuously.

-

Monitoring the Reaction: The progress of the polymerization can be monitored by observing the increase in viscosity of the reaction mixture.

-

Termination and Precipitation: After the desired reaction time (e.g., 2-6 hours), cool the reaction vessel to room temperature. Pour the viscous polymer solution into a beaker containing an excess of methanol (a non-solvent for polystyrene) while stirring. The polystyrene will precipitate as a white solid.

-

Isolation and Drying: Collect the precipitated polymer by filtration, wash it with fresh methanol, and dry it in a vacuum oven at a moderate temperature (e.g., 50-60°C) until a constant weight is achieved.

Protocol 2: Solution Polymerization of Methyl Methacrylate (MMA)

This protocol describes the solution polymerization of methyl methacrylate in an inert solvent.

Materials:

-

Methyl methacrylate (MMA) monomer (inhibitor removed)

-

Di-tert-butyl peroxide (DTBP)

-

Anhydrous toluene or other suitable solvent

-

Three-neck round-bottom flask equipped with a condenser, nitrogen inlet, and thermometer

-

Nitrogen or argon source

-

Heating mantle or oil bath

-

Magnetic stirrer and stir bar

-

Methanol or hexane (for precipitation)

-

Beaker

-

Filter funnel and filter paper

Procedure:

-

Monomer and Solvent Preparation: Purify the MMA monomer and the solvent using standard procedures to remove inhibitors and water.

-

Reaction Setup: Assemble a dry three-neck round-bottom flask with a condenser, nitrogen inlet, and thermometer. Place a magnetic stir bar in the flask.

-

Charging the Reactor: Under a nitrogen or argon atmosphere, add the desired amount of anhydrous solvent (e.g., toluene) and purified MMA monomer to the flask.

-

Initiator Addition: Dissolve the calculated amount of DTBP in a small amount of the solvent and add it to the reaction mixture.

-

Degassing: Bubble nitrogen or argon through the reaction mixture for 20-30 minutes to remove dissolved oxygen.

-

Polymerization: Heat the reaction mixture to the desired temperature (e.g., 110-130°C) using an oil bath or heating mantle while stirring. Maintain a positive nitrogen pressure throughout the reaction.

-

Monitoring the Reaction: The conversion can be monitored by taking aliquots at different time intervals and analyzing them using techniques such as gravimetry or spectroscopy.

-

Termination and Precipitation: After the desired reaction time or conversion is reached, cool the flask to room temperature. Pour the polymer solution into a beaker containing an excess of a non-solvent (e.g., methanol or hexane) to precipitate the poly(methyl methacrylate) (PMMA).

-

Isolation and Drying: Collect the precipitated PMMA by filtration, wash with the non-solvent, and dry under vacuum until a constant weight is obtained.

Safety Precautions

Organic peroxides are energetic materials and must be handled with care.[1]

-

Storage: Store dialkyl peroxides in a cool, well-ventilated area away from heat, sparks, and open flames. Follow the manufacturer's recommended storage temperature.

-

Handling: Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid friction, shock, and contamination.

-

Decomposition: Be aware of the self-accelerating decomposition temperature (SADT) of the specific peroxide being used. Do not heat peroxides above their recommended operating temperatures.

-

Disposal: Dispose of unused peroxides and peroxide-contaminated materials according to institutional and local regulations.

By following these guidelines and protocols, researchers can safely and effectively utilize dialkyl peroxides as radical initiators for a wide range of polymerization applications.

References

- 1. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 2. royalsocietypublishing.org [royalsocietypublishing.org]

- 3. scribd.com [scribd.com]

- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 5. scribd.com [scribd.com]

- 6. Synthesis of Polystyrene and Molecular Weight Determination by 1H NMR End-Group Analysis | Semantic Scholar [semanticscholar.org]

- 7. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

Application Note & Protocol: Analytical Methods for the Detection of 1-Ethoxyheptane-1-peroxol

Audience: Researchers, scientists, and drug development professionals.